molecular formula C14H13FN4O B129935 8-Demethyl Zolazepam CAS No. 31271-94-0

8-Demethyl Zolazepam

Cat. No.: B129935
CAS No.: 31271-94-0
M. Wt: 272.28 g/mol
InChI Key: BEAJXBBAOKWSPC-UHFFFAOYSA-N
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Description

8-Demethyl Zolazepam is a derivative of zolazepam, a pyrazolodiazepinone compound. It is primarily used in research settings and is known for its biochemical properties. The molecular formula of this compound is C14H13FN4O, and it has a molecular weight of 272.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Demethyl Zolazepam involves several key steps. The primary route includes the acylation of 1,3-dimethyl-5-pyrazolone with 2-fluorobenzoyl chloride, followed by chlorination to form the intermediate (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone. This intermediate undergoes further reactions, including methyl amination, acylation, and cyclization, to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Demethyl Zolazepam undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

8-Demethyl Zolazepam has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Demethyl Zolazepam is similar to that of other benzodiazepines. It primarily acts on the gamma-aminobutyric acid (GABA) type A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle-relaxant effects .

Comparison with Similar Compounds

    Zolazepam: The parent compound, known for its use in veterinary medicine as an anesthetic.

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness: 8-Demethyl Zolazepam is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other benzodiazepines. These differences can influence its potency, duration of action, and potential therapeutic applications .

Properties

IUPAC Name

4-(2-fluorophenyl)-1,3-dimethyl-6,8-dihydropyrazolo[3,4-e][1,4]diazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O/c1-8-12-13(9-5-3-4-6-10(9)15)16-7-11(20)17-14(12)19(2)18-8/h3-6H,7H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDBGASQSWODLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=NCC(=O)N2)C3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496089
Record name 4-(2-Fluorophenyl)-1,3-dimethyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31271-94-0
Record name 4-(2-Fluorophenyl)-1,3-dimethyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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